1-Methoxy-3-(2,2,3,3-tetrafluorocyclopropyl)benzene
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Overview
Description
1-Methoxy-3-(2,2,3,3-tetrafluorocyclopropyl)benzene is an organic compound characterized by a methoxy group attached to a benzene ring, which is further substituted with a tetrafluorocyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-3-(2,2,3,3-tetrafluorocyclopropyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methoxybenzene and tetrafluorocyclopropane.
Reaction Conditions: The key step involves the introduction of the tetrafluorocyclopropyl group to the benzene ring. This can be achieved through a cyclopropanation reaction using a suitable catalyst under controlled temperature and pressure conditions.
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3-(2,2,3,3-tetrafluorocyclopropyl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-Methoxy-3-(2,2,3,3-tetrafluorocyclopropyl)benzene has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-(2,2,3,3-tetrafluorocyclopropyl)benzene involves its interaction with specific molecular targets and pathways. The methoxy group and tetrafluorocyclopropyl moiety can influence the compound’s binding affinity and selectivity towards various biological targets. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 1-Methyl-3-(2,2,3,3-tetrafluorocyclopropyl)benzene
- 1-Methoxy-4-(2,2,3,3-tetrafluorocyclopropyl)benzene
- 1-Methoxy-3-(1,1,2,2-tetrafluoroethoxy)benzene
Uniqueness: 1-Methoxy-3-(2,2,3,3-tetrafluorocyclopropyl)benzene is unique due to the specific positioning of the methoxy and tetrafluorocyclopropyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
922141-44-4 |
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Molecular Formula |
C10H8F4O |
Molecular Weight |
220.16 g/mol |
IUPAC Name |
1-methoxy-3-(2,2,3,3-tetrafluorocyclopropyl)benzene |
InChI |
InChI=1S/C10H8F4O/c1-15-7-4-2-3-6(5-7)8-9(11,12)10(8,13)14/h2-5,8H,1H3 |
InChI Key |
DSIZYYJKMQVVAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(C2(F)F)(F)F |
Origin of Product |
United States |
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